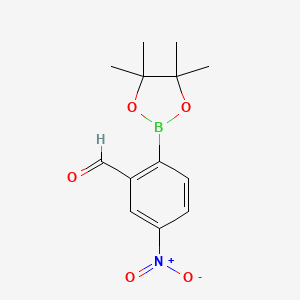

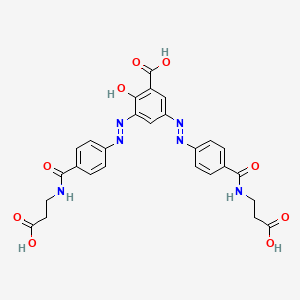

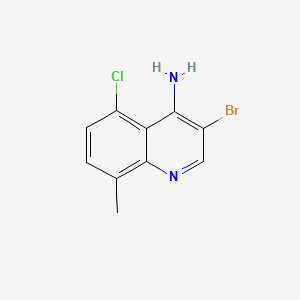

![molecular formula C7H4ClIN2 B581730 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1227269-04-6](/img/structure/B581730.png)

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Overview

Description

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4ClIN2. It has a molecular weight of 278.48 and is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, has been reported in the literature . The results show that position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of activity . Conversely, the introduction of certain substituents at position 5 was tolerated, with retention of activity after most substitutions .

Molecular Structure Analysis

The InChI code for 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4ClIN2/c8-5-2-1-4-3-6(9)11-7(4)10-5/h1-3H, (H,10,11) . This code provides a unique representation of the molecule’s structure.

Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine scaffold, including 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, has been found to have high inhibition on TNIK . Some compounds showed concentration-dependent characteristics of IL-2 inhibition .

Physical And Chemical Properties Analysis

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a powder with a molecular weight of 278.48 . It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Medical Research: Cancer Treatment

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine: has potential applications in medical research, particularly in cancer treatment. Derivatives of this compound have been evaluated for their ability to inhibit FGFR (Fibroblast Growth Factor Receptors), which are implicated in various types of cancers. For instance, compound 4h was assessed for its impact on the migration and invasion abilities of 4T1 cells, a type of breast cancer cell, through transwell chamber assays .

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis .

Mode of Action

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways mediated by these receptors, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the FGF-FGFR signaling pathway . Normally, binding of fibroblast growth factors to FGFRs triggers a cascade of downstream signaling events, including the activation of the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . By inhibiting FGFRs, 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine disrupts these pathways .

Result of Action

Inhibition of FGFRs by 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine can lead to a variety of cellular effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis . It also significantly reduced the migration and invasion abilities of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C

Safety and Hazards

The safety information for 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold, including 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, represents a novel scaffold for the development of potent HNE inhibitors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . These results provided new applications of TNIK inhibitors and new prospects of TNIK as a drug target .

properties

IUPAC Name |

6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-2-1-4-3-6(9)11-7(4)10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJCBOKUBKZCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=C(N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269818 | |

| Record name | 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1227269-04-6 | |

| Record name | 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

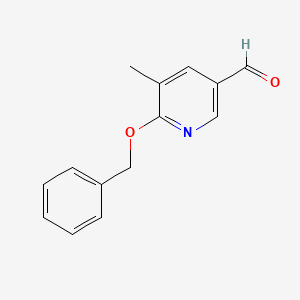

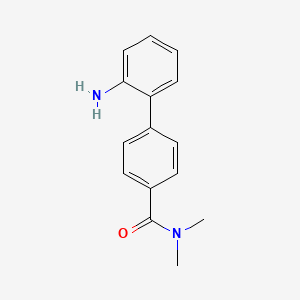

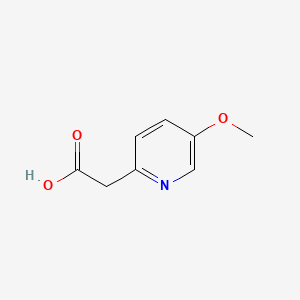

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)